Hexakis(bromomethyl)benzene

Description

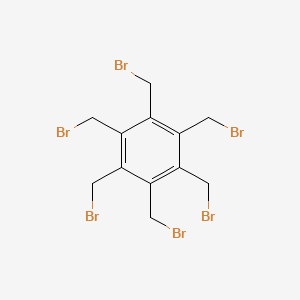

Hexakis(bromomethyl)benzene (C₁₂H₁₂Br₆, CAS 3095-73-6) is a benzene derivative with six bromomethyl (–CH₂Br) groups symmetrically substituted at each carbon of the aromatic ring . This compound is a versatile precursor in organic synthesis due to its high reactivity in nucleophilic substitution reactions, enabling the creation of star-shaped polymers, dendrimers, and supramolecular architectures . Its crystalline structure and stability under varied conditions make it valuable in materials science, particularly in ionic networks for solid-state batteries and explosive compositions .

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexakis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOUCILNLRXRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CBr)CBr)CBr)CBr)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184927 | |

| Record name | Hexakis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-73-6 | |

| Record name | Hexakis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexakis(bromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexakis(bromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexakis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAKIS(BROMOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L5YE6ET3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Bromomethylation of Hexamethylbenzene (Literature Method by Backer)

One classical and widely cited method for preparing this compound involves the exhaustive bromomethylation of hexamethylbenzene. This approach was originally reported by Backer and has been adopted and refined in subsequent studies.

- Procedure : Hexamethylbenzene is reacted with brominating agents under conditions that selectively substitute the methyl groups with bromomethyl groups.

- Reagents : Typically, bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or initiator is used.

- Mechanism : The reaction proceeds via radical bromination or electrophilic substitution at the methyl groups attached to the benzene ring.

- Outcome : The reaction yields this compound with high substitution efficiency.

This method was detailed in a doctoral thesis by D. Adam (2001), which also included comprehensive characterization of the product via infrared spectroscopy, Raman spectroscopy, elemental analysis, multinuclear NMR, and X-ray structural analysis.

Exhaustive Bromomethylation of 1,3,5-Trimethylbenzene (Mesitylene)

An alternative and facile synthesis route involves the exhaustive bromomethylation of mesitylene (1,3,5-trimethylbenzene), followed by bromination to achieve the this compound.

- Procedure : Mesitylene undergoes exhaustive bromomethylation, which introduces bromomethyl groups at all methyl sites.

- Reagents and Conditions : This typically involves formaldehyde and hydrobromic acid or bromine under acidic conditions, facilitating the substitution of methyl hydrogens with bromomethyl groups.

- Yield and Purity : This method affords this compound in excellent yields and high purity.

- Advantages : The approach is straightforward and scalable, making it suitable for preparative purposes.

This synthesis was reported in a 2002 publication in the European Journal of Organic Chemistry, highlighting the efficiency of the method and the high purity of the product obtained.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

- The this compound prepared by these methods has been extensively characterized using:

- Infrared and Raman Spectroscopy : To confirm the presence of bromomethyl groups and assess molecular vibrations.

- Multinuclear NMR Spectroscopy : Including ^1H, ^13C to verify substitution patterns and purity.

- Elemental Analysis : To confirm the elemental composition consistent with the hexabromomethyl substitution.

- X-ray Crystallography : To determine the molecular structure and confirm the substitution at all six positions on the benzene ring.

- Computational studies using ab initio methods and semiempirical calculations have supported the structural assignments and provided insights into the vibrational frequencies and stability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Hexakis(bromomethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form hexakis(methyl)benzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include hexakis(azidomethyl)benzene, hexakis(thiomethyl)benzene, and hexakis(alkoxymethyl)benzene.

Oxidation: Products include hexakis(carboxymethyl)benzene and hexakis(formyl)benzene.

Reduction: The major product is hexakis(methyl)benzene.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Hexakis(bromomethyl)benzene serves as a versatile building block in the synthesis of complex organic molecules. Its high reactivity due to multiple bromine atoms allows for various nucleophilic substitutions, enabling the introduction of diverse functional groups onto the benzene ring. This property is exploited in the synthesis of:

- Star-shaped molecules : The compound can be used to create dendritic structures through reactions with multifunctional nucleophiles.

- Polymers : It acts as a monomer in polymerization processes, contributing to the development of novel polymeric materials with tailored properties.

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In laboratory studies, it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Case Study 1 : Testing against Staphylococcus aureus and Escherichia coli showed a reduction in bacterial viability at concentrations as low as 10 µg/mL.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent:

- Case Study 2 : In experiments with MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound induced apoptosis with IC₅₀ values around 15 µM, suggesting selective toxicity that could be harnessed for targeted therapies.

Material Science

Photoluminescence and Energy Transfer

This compound has been studied for its photophysical properties, particularly its ability to enhance energy transfer in polymer matrices used for organic photovoltaics. This capability makes it a candidate for renewable energy applications:

- Research Findings : When incorporated into polymer blends, the compound improves light-harvesting efficiency, contributing to better performance in solar cell technologies.

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 10 µg/mL - 100 µg/mL |

| Antimicrobial | Escherichia coli | Growth inhibition | 10 µg/mL - 100 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | Dose-dependent apoptosis | 5 µM - 20 µM |

| Cytotoxicity | HeLa (cervical cancer) | Dose-dependent apoptosis | 5 µM - 20 µM |

| Photoluminescence | Polymer matrix | Enhanced energy transfer | Variable concentration |

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials such as:

- Flame Retardants : Its bromine content contributes to flame-retardant properties.

- Resins : It can be incorporated into resin formulations to enhance thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of hexakis(bromomethyl)benzene primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the introduction of various functional groups onto the benzene ring. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different properties and applications.

Comparaison Avec Des Composés Similaires

Hexakis(4-bromophenyl)benzene (HBB)

- Structure : C₄₂H₂₄Br₆, featuring a central benzene core with six 4-bromophenyl substituents .

- Synthesis : Prepared via bromination of hexaphenylbenzene (HPB) using excess bromine under solvent-free conditions .

- Reactivity : Bromine atoms on phenyl rings undergo Suzuki coupling or Buchwald–Hartwig amination, enabling applications in conjugated microporous polymers (HCMPs) for iodine capture (336 wt% capacity) .

- Applications : Used in molecular electronics, sensors, and optoelectronic devices due to its extended π-conjugation .

Key Data :

Property HBB Hexakis(bromomethyl)benzene Melting Point 358–359°C ~250°C (decomposes) Reactivity Site Aryl bromine Bromomethyl (–CH₂Br) NMR (¹H, CDCl₃) δ 6.61 (d), 7.06 (d) δ 4.65 (s, –CH₂Br)

Tris(bromomethyl)benzene and Tetrakis(bromomethyl)benzene

- Structure : Tris- and tetrakis-substituted analogs with three and four bromomethyl groups, respectively .

- Synthesis : Prepared via partial bromination of methyl-substituted benzenes or controlled substitution reactions .

- Reactivity : Lower substitution reduces steric hindrance, enabling selective functionalization. Tris(bromomethyl)benzene reacts with 4-hydroxybenzoate to form triesters (83% yield) .

- Applications : Intermediate for triazole-based ligands and liquid crystalline materials .

Hexamethylbenzene Derivatives

- Structure : C₁₂H₁₈ (hexamethylbenzene) and deuterated analogs (C₁₂D₁₈) .

- Synthesis : Deuterated versions synthesized via deuteration of pentamethylbenzene .

- Reactivity : Inert compared to brominated analogs; used in isotopic labeling and NMR studies of molecular motion .

- Applications : Model compound for crystallography and quadrupole coupling studies .

Hexakis(azidomethyl)benzene

- Structure : C₁₂H₁₂N₁₈, with six azidomethyl (–CH₂N₃) groups .

- Synthesis : Derived from this compound via azide substitution (100% yield using NaN₃/DMF) .

- Reactivity : High-energy azide groups enable click chemistry and explosive applications .

- Applications : Precursor for high-density explosives and polymer crosslinking .

Activité Biologique

Hexakis(bromomethyl)benzene (C₁₂H₁₂Br₆), with a molecular weight of 635.65 g/mol and CAS number 3095-73-6, is a compound characterized by its six bromomethyl substituents on a benzene ring. This structure provides unique chemical properties that have been explored for various biological applications. This article examines the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.

This compound is synthesized through bromination of benzene derivatives, leading to compounds with diverse biological activities. The compound's structure allows for the formation of star-shaped molecules and other complex architectures through various synthetic strategies such as cyclocondensation and click reactions .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the bromomethyl groups .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells, suggesting potential as an anticancer agent. The IC₅₀ values varied across different cell lines, indicating selective toxicity which could be harnessed for targeted cancer therapies .

3. Photoluminescence and Energy Transfer

this compound has also been studied for its photophysical properties. It has shown efficient energy transfer capabilities when incorporated into polymer matrices for organic photovoltaic applications. The compound's ability to act as a light-harvesting unit enhances the performance of organic solar cells, making it a candidate for renewable energy technologies .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential use in antimicrobial formulations.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values determined to be approximately 15 µM for MCF-7 cells, indicating promising anticancer properties.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 10 µg/mL - 100 µg/mL |

| Antimicrobial | Escherichia coli | Growth inhibition | 10 µg/mL - 100 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | Dose-dependent apoptosis | 5 µM - 20 µM |

| Cytotoxicity | HeLa (cervical cancer) | Dose-dependent apoptosis | 5 µM - 20 µM |

| Photoluminescence | Polymer matrix | Enhanced energy transfer | Variable concentration |

Q & A

Q. What are the primary synthetic routes for Hexakis(bromomethyl)benzene, and how can its purity be verified?

this compound is typically synthesized via exhaustive bromination of hexamethylbenzene using bromine or HBr under controlled conditions. Purity verification involves 1H/13C NMR spectroscopy to confirm the absence of unreacted methyl groups and byproducts, coupled with HPLC (C18 column, acetonitrile/water mobile phase) to assess chromatographic homogeneity . Mass spectrometry (EI-MS) can further validate molecular weight (M+ = 599.6 g/mol).

Q. How should researchers safely handle this compound in laboratory settings?

Due to its brominated alkyl chains, the compound is a skin irritant and releases toxic vapors upon decomposition. Key precautions include:

- Using explosion-proof ventilation and non-sparking tools (e.g., PTFE-coated spatulas) to avoid static discharge .

- Storing in airtight containers under inert gas (Ar/N2) at ≤4°C to prevent hydrolysis .

- Quenching residual reactivity with ethanol before disposal to neutralize bromomethyl groups.

Q. What spectroscopic techniques are effective for characterizing this compound?

- 1H NMR (CDCl3, 600 MHz): Peaks at δ 4.6–5.1 ppm (br, 12H, -CH2Br) and δ 7.3 ppm (s, 1H, aromatic) confirm substitution .

- 13C NMR : Signals at δ 30–35 ppm (C-Br) and 125–130 ppm (aromatic carbons) .

- FT-IR : Strong absorption at ~550–650 cm⁻¹ (C-Br stretch) and 2900–3000 cm⁻¹ (C-H alkyl) .

Advanced Research Questions

Q. How do conformational variations in this compound affect its reactivity in supramolecular assembly?

The compound adopts eight distinct conformers due to staggered/eclipsed arrangements of bromomethyl groups. Molecular mechanics (MMFF94 force field) reveals that steric hindrance and dipole-dipole interactions between Br atoms dominate energy differences (ΔG up to 3.2 kcal/mol). Lower-energy conformers (e.g., all-staggered) exhibit higher reactivity in host-guest systems due to reduced steric shielding, enabling encapsulation of aromatic guests in supramolecular "molecular prisons" .

Q. What strategies optimize substitution reactions of this compound for creating polymeric networks?

Sequential nucleophilic substitutions (e.g., with NaN3, KOH, or amines) yield derivatives like hexa-azidomethyl or hexa-hydroxymethyl benzene. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.